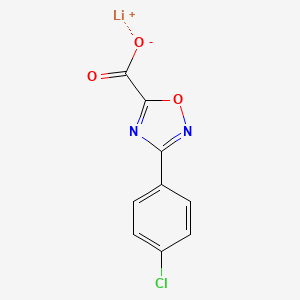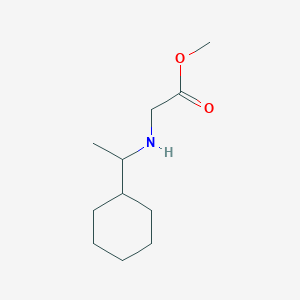![molecular formula C11H18F2N2O2 B13476193 Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate CAS No. 2919955-27-2](/img/structure/B13476193.png)
Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine atoms and a spirocyclic framework contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a suitable amine with a difluorocyclopropane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to further functionalization to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted spirocyclic compounds, while hydrolysis will produce the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The spirocyclic structure may also contribute to its unique interaction with biological molecules, affecting various pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate: This compound lacks the difluoro substitution but shares the spirocyclic framework.
Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: Another similar compound used in the preparation of triazolopyridines for neurological applications.
Uniqueness
The presence of the difluoro substitution in tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate distinguishes it from other similar compounds. This substitution can significantly alter its chemical properties, such as reactivity and binding affinity, making it a unique and valuable compound for various applications.
Propiedades
Número CAS |
2919955-27-2 |
|---|---|
Fórmula molecular |
C11H18F2N2O2 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
tert-butyl 2,2-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-14-7-10(15)6-11(10,12)13/h14H,4-7H2,1-3H3 |
Clave InChI |
IGGURDGHUOEXFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNCC12CC2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)


![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)



![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)

![[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13476204.png)

![tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate](/img/structure/B13476206.png)
